(R,R)-(+)-Hydrobenzoin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chiral Synthesis

Due to its chirality, (R,R)-(+)-Hydrobenzoin serves as a valuable chiral starting material for the synthesis of other chiral compounds. Its hydroxyl groups can be readily functionalized through various reactions, allowing the creation of new chiral molecules with desired properties. For example, it can be used as a starting material for the synthesis of chiral ligands for asymmetric catalysis.

Asymmetric Catalysis

(R,R)-(+)-Hydrobenzoin can be employed as a chiral ligand in asymmetric catalysis. By coordinating with metal catalysts, it helps control the stereochemistry of reaction products, leading to the formation of specific enantiomers with high selectivity. This approach is crucial in the development of new drugs and other chiral pharmaceuticals [].

(R,R)-(+)-Hydrobenzoin is a chiral diol compound with the molecular formula CHO. It is derived from the reduction of benzil, a diketone, and features two hydroxyl groups attached to adjacent carbon atoms. The compound is notable for its two stereocenters, resulting in different stereoisomers, including the meso form and two enantiomers: (R,R)-(+)-hydrobenzoin and (S,S)-(-)-hydrobenzoin. Due to its chirality, (R,R)-(+)-hydrobenzoin exhibits unique physical and chemical properties that are significant in various applications.

The primary reaction involving (R,R)-(+)-hydrobenzoin is its synthesis from benzil through a reduction process. This reaction can be summarized as follows:

In this nucleophilic addition reaction, hydride ions from sodium borohydride attack the carbonyl groups of benzil, reducing them to alcohol groups. The mechanism involves stepwise reduction of each carbonyl group, leading to the formation of hydrobenzoin as a product with two hydroxyl groups adjacent to each other .

(R,R)-(+)-Hydrobenzoin has been studied for its potential biological activities. It has shown promise in drug discovery processes due to its ability to act as a chiral auxiliary in asymmetric synthesis. The compound's derivatives have been investigated for their interactions with biological targets, including enzymes and receptors, highlighting its relevance in medicinal chemistry .

The most common method for synthesizing (R,R)-(+)-hydrobenzoin is through the reduction of benzil using sodium borohydride or lithium aluminum hydride. The steps involved are:

- Dissolution: Benzil is dissolved in an alcoholic solvent.

- Addition of Reducing Agent: Sodium borohydride is added to the solution.

- Reaction Monitoring: The reaction is monitored until completion.

- Workup: Water is added to hydrolyze any boron complex formed during the reaction, yielding hydrobenzoin crystals.

Alternative methods include using other reducing agents or catalytic systems that facilitate the reduction under milder conditions .

(R,R)-(+)-Hydrobenzoin has several applications in organic synthesis and pharmaceutical chemistry:

- Chiral Auxiliary: It is used in asymmetric synthesis to induce chirality in various reactions.

- Precursor for Synthesis: Hydrobenzoin serves as a precursor for synthesizing more complex organic molecules.

- Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activity.

Interaction studies involving (R,R)-(+)-hydrobenzoin focus on its role as a chiral building block in enzymatic reactions and its binding affinity with various biological targets. Research indicates that hydrobenzoin and its derivatives can modulate enzyme activity, potentially influencing metabolic pathways . These studies are crucial for understanding how hydrobenzoin can be utilized in drug design and development.

Several compounds are structurally similar to (R,R)-(+)-hydrobenzoin, notable among them are:

- Benzil: A diketone from which hydrobenzoin is derived; it lacks hydroxyl groups.

- Benzoin: An intermediate compound formed from benzaldehyde; it contains a hydroxyl group but differs in stereochemistry.

- Dihydroxyacetophenone: A diol with similar functional groups but different carbon skeleton.

| Compound | Structure Type | Hydroxyl Groups | Chiral Centers | Unique Features |

|---|---|---|---|---|

| (R,R)-(+)-Hydrobenzoin | Diol | 2 | 2 | Derived from benzil |

| Benzil | Diketone | 0 | 0 | Precursor for hydrobenzoin |

| Benzoin | Hydroxy ketone | 1 | 1 | Intermediate in benzaldehyde reactions |

| Dihydroxyacetophenone | Diol | 2 | 1 | Different carbon framework |

(R,R)-(+)-Hydrobenzoin's unique combination of two adjacent hydroxyl groups and chirality distinguishes it from these similar compounds, making it particularly valuable in synthetic chemistry and pharmaceutical applications .

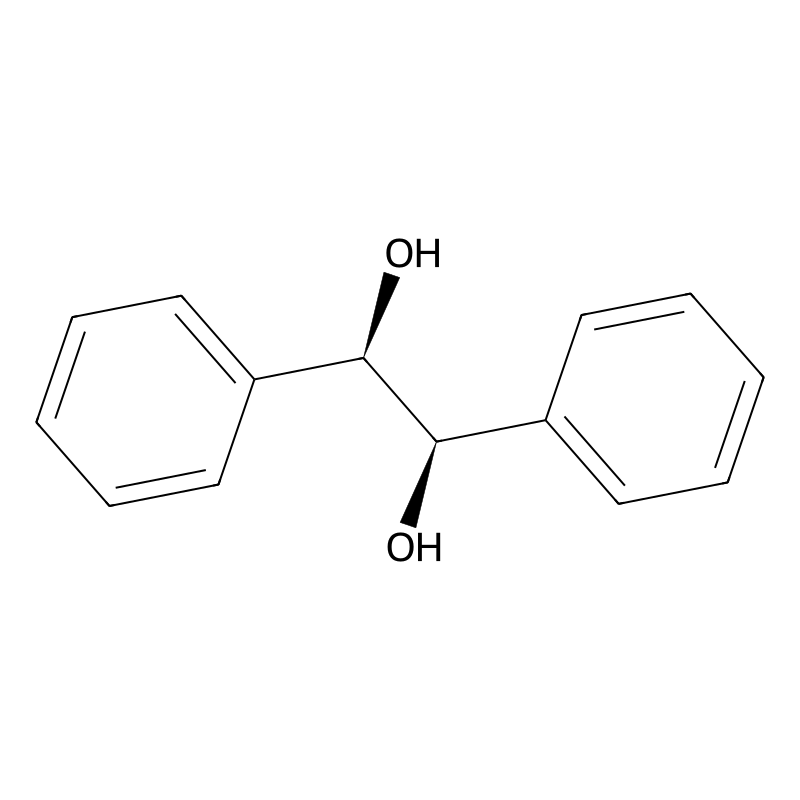

(R,R)-(+)-Hydrobenzoin exhibits a distinctive molecular architecture characterized by two phenyl groups attached to adjacent carbon atoms bearing hydroxyl functionalities. The compound's stereochemical configuration represents one of three possible outcomes when synthesizing hydrobenzoin, with the (R,R)-enantiomer being specifically distinguished by its positive optical rotation. The molecular structure features two defined stereocenters at the first and second carbon positions, creating a chiral vicinal diol system that demonstrates significant stereochemical complexity.

The three-dimensional conformation of (R,R)-(+)-Hydrobenzoin reveals critical spatial relationships between the phenyl substituents and hydroxyl groups. Nuclear Magnetic Resonance spectroscopy studies indicate that this stereoisomer can be distinguished from other hydrobenzoin variants through specific chemical shift patterns, particularly when converted to acetonide derivatives for analytical purposes. The compound's stereochemical properties become especially important when considering its interactions with other chiral molecules in asymmetric synthesis applications.

Crystallographic analysis demonstrates that (R,R)-(+)-Hydrobenzoin adopts a specific three-dimensional arrangement that influences its reactivity patterns and intermolecular interactions. The melting point range of 146-149°C provides additional physical characterization data that correlates with the compound's crystalline structure and purity levels. The optical rotation value of [α]₂₀/D = +93° to +96° serves as a definitive identifier for the (R,R)-configuration, distinguishing it from the (S,S)-enantiomer and meso-hydrobenzoin.

Historical Development and Synthesis Milestones

The historical development of (R,R)-(+)-Hydrobenzoin synthesis traces its origins to the foundational work of Justus von Liebig and Friedrich Wöhler, who first reported the benzoin condensation reaction in 1832 during their research on bitter almond oil. This pioneering discovery established the theoretical framework for understanding carbon-carbon bond formation in aromatic aldehyde systems, ultimately leading to the development of hydrobenzoin synthesis methodologies. The catalytic version involving cyanide was subsequently developed by Nikolay Zinin in the late 1830s, providing enhanced reaction efficiency and product yields.

The mechanistic understanding of benzoin condensation evolved significantly throughout the early twentieth century, with A. J. Lapworth proposing the detailed reaction mechanism in 1903. This mechanistic insight proved crucial for developing controlled synthesis routes to hydrobenzoin derivatives, including the stereospecific formation of the (R,R)-enantiomer. The discovery that benzil could be asymmetrically reduced to produce optically pure hydrobenzoin represented a major synthetic breakthrough, particularly through biocatalytic approaches developed in the late twentieth and early twenty-first centuries.

Modern synthesis approaches for (R,R)-(+)-Hydrobenzoin have incorporated advanced biocatalytic methodologies utilizing engineered ketoreductases and whole-cell biotransformation systems. Research has demonstrated that Bacillus cereus strains can selectively reduce benzil to (S)-benzoin with subsequent conversion to (R,R)-hydrobenzoin. More recently, engineered ketoreductase systems have achieved remarkable efficiency improvements, with variants showing 5.0-fold enhancement in specific activity and 7.0-fold improvement in catalytic efficiency compared to wild-type enzymes.

The development of stereoselective reduction protocols has enabled large-scale synthesis of (R,R)-(+)-Hydrobenzoin with exceptional optical purity. Contemporary methodologies can achieve complete conversion of 100 g/L benzil substrate concentrations, producing the desired hydrobenzoin enantiomer in 96% isolated yield with 99% enantiomeric excess. These advances represent significant milestones in synthetic organic chemistry, particularly for applications requiring high stereochemical purity.

Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of (R,R)-(+)-Hydrobenzoin follows International Union of Pure and Applied Chemistry conventions for chiral vicinal diols, with the primary designation being (1R,2R)-1,2-diphenylethane-1,2-diol. This nomenclature system specifically identifies the stereochemical configuration at each chiral center while indicating the molecular backbone structure and functional group positioning. Alternative systematic names include (R,R)-1,2-diphenyl-1,2-ethanediol and (1R,2R)-1,2-diphenyl-1,2-ethanediol, reflecting different approaches to systematic chemical naming conventions.

(R,R)-(+)-Hydrobenzoin exhibits distinctive optical activity due to its chiral nature, containing two asymmetric carbon centers in the (R) configuration [1] [2]. The compound demonstrates a specific rotation value of [α]28/D +93° when measured at a concentration of 2.5 in ethanol [2]. This positive optical rotation confirms the dextrorotatory nature of the (R,R) enantiomer, distinguishing it from its mirror image (S,S)-(-)-hydrobenzoin, which exhibits a corresponding negative specific rotation of -95° under similar conditions [39].

The enantiomeric excess of (R,R)-(+)-hydrobenzoin can be determined to be greater than 99% using high-performance liquid chromatography methods [3]. Circular dichroism spectroscopy provides additional insights into the chiroptical properties, with the compound showing characteristic Cotton effects in the ultraviolet region [34]. The optical purity is typically verified through polarimetric measurements, with the compound maintaining its optical activity across various solvent systems [4].

Research has demonstrated that the optical rotation values are sensitive to solvent effects and temperature variations [2]. In chloroform solution at a concentration of 1 gram per 100 milliliters, the specific rotation is recorded as 95° [4]. These measurements are crucial for determining the absolute configuration and enantiomeric purity of synthetic samples [35].

Thermodynamic and Kinetic Properties

The thermodynamic properties of (R,R)-(+)-hydrobenzoin are characterized by well-defined phase transition temperatures and thermal stability parameters [1] [2]. The compound exhibits a melting point range of 146-149°C according to literature values, with the most commonly reported value being 148°C [1] [4] [13]. This melting point is consistent across multiple crystalline forms and indicates the thermal stability of the compound under standard atmospheric conditions.

| Property | Value | Units | Source |

|---|---|---|---|

| Melting Point | 146-149 | °C | [1] [2] [13] |

| Boiling Point | 314.4 (estimated) | °C | [2] [9] |

| Density | 1.0781 (estimated) | g/cm³ | [2] [9] |

| Flash Point | 179.8 | °C | [38] [40] |

The estimated boiling point of 314.4°C suggests moderate volatility at elevated temperatures [2] [9]. Thermodynamic calculations using computational methods have provided estimates for various properties including standard enthalpy of formation and heat capacity values [10]. The compound demonstrates thermal stability up to its melting point, with decomposition occurring at significantly higher temperatures [14].

Kinetic properties related to chemical reactivity show that (R,R)-(+)-hydrobenzoin participates in various organic transformations with predictable reaction rates [12]. The presence of two hydroxyl groups influences both the thermodynamic stability and kinetic behavior in substitution and elimination reactions [2]. The pKa value is predicted to be approximately 13.38±0.20, indicating weak acidity of the hydroxyl groups [2] [37].

Solubility and Phase Behavior

(R,R)-(+)-Hydrobenzoin exhibits variable solubility characteristics depending on the solvent system employed [2] [5] [8]. The compound demonstrates good solubility in polar protic solvents such as ethanol and methanol, while showing limited solubility in water due to its predominantly hydrophobic aromatic character [8] [17].

In dimethyl sulfoxide, the compound achieves a solubility of 100 milligrams per milliliter (466.72 millimolar), requiring ultrasonic treatment for complete dissolution [5]. The solubility in ethanol is reported as 25 milligrams per milliliter, producing clear, colorless solutions [17]. For crystallization purposes, hot ethanol or chloroform are preferred solvents due to the compound's poor solubility in cold solvents .

| Solvent | Solubility | Notes | Source |

|---|---|---|---|

| Dimethyl sulfoxide | 100 mg/mL | Requires ultrasonic treatment | [5] |

| Ethanol | 25 mg/mL | Clear, colorless solution | [17] |

| Water | Limited | Poor solubility | [8] |

| Chloroform | Good | Hot solvent recommended |

The partition coefficient (log P) for octanol-water systems is estimated to be approximately 2.45, indicating moderate lipophilicity [38]. This value suggests favorable distribution in organic phases compared to aqueous phases, which is consistent with the compound's aromatic structure and hydroxyl group positioning [51].

Phase behavior studies reveal that (R,R)-(+)-hydrobenzoin exists in crystalline form under standard conditions, appearing as white to beige crystalline powder [1] [2] [4]. The compound can undergo polymorphic transitions under specific temperature and pressure conditions, with different crystal forms exhibiting slightly different physical properties [6]. Storage recommendations specify sealed containers in dry conditions at room temperature to maintain stability [2] [4].

Spectroscopic Signatures (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of (R,R)-(+)-hydrobenzoin provides characteristic signals that confirm its molecular structure and stereochemistry [23] [25] [28]. The aromatic protons appear in the typical range of 7.0-7.5 parts per million, showing complex multipicity due to coupling between adjacent aromatic hydrogens [25] [28]. The benzylic protons attached to the carbon atoms bearing hydroxyl groups resonate around 4.5-5.0 parts per million, appearing as multiplets due to coupling with neighboring protons [23] [25].

The hydroxyl protons exhibit variable chemical shifts depending on solvent and concentration, typically appearing between 2-4 parts per million [23]. In deuterated chloroform, these signals may be broadened due to exchange processes [25]. The coupling constants between vicinal protons provide information about the molecular conformation and stereochemistry [44].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the aromatic carbons in the range of 125-140 parts per million [23] [47]. The carbon atoms bearing hydroxyl groups appear at approximately 70-80 parts per million, consistent with their attachment to electronegative oxygen atoms [23] [47]. The aromatic region typically shows multiple overlapping signals corresponding to the phenyl ring carbons [42] [47].

Infrared Spectroscopy

The infrared spectrum of (R,R)-(+)-hydrobenzoin exhibits characteristic absorption bands that identify key functional groups [26] [30] [45]. The hydroxyl stretching vibrations appear as distinct peaks in the 3300-3600 wavenumber region, with specific patterns dependent on hydrogen bonding interactions [26] [30]. Research has identified two separate hydroxyl peaks at 3394 and 3499 wavenumbers, attributed to different hydrogen bonding environments [30].

| Wavenumber (cm⁻¹) | Assignment | Intensity | Source |

|---|---|---|---|

| 3499 | Intramolecular H-bonded OH stretch | Sharp | [30] |

| 3394 | Intermolecular H-bonded OH stretch | Broad | [30] |

| 3061-3036 | Aromatic C-H stretch | Medium | [45] |

| 1596-1598 | Aromatic ring vibrations | Strong | [45] |

| 1453-1455 | Aromatic ring vibrations | Medium | [45] |

The aromatic carbon-hydrogen stretching vibrations occur in the 3000-3100 wavenumber region, while aromatic ring vibrations appear at 1596-1598 and 1453-1455 wavenumbers [45]. The fingerprint region below 1500 wavenumbers contains additional characteristic peaks that aid in structural confirmation [26].

Mass Spectrometry

Mass spectrometric analysis of (R,R)-(+)-hydrobenzoin provides molecular weight confirmation and fragmentation patterns [46]. The molecular ion peak appears at mass-to-charge ratio 214, corresponding to the molecular formula C₁₄H₁₄O₂ [1] [2] [46]. Electron ionization mass spectrometry reveals characteristic fragmentation patterns involving loss of hydroxyl groups and phenyl rings [46].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Dates

Kern et al. Enantioselective cyclizations and cyclization cascades of samarium ketyl radicals. Nature Chemistry, doi: 10.1038/nchem.2841, published online 7 August 2017